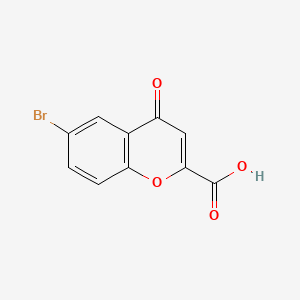

6-Bromochromone-2-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-bromo-4-oxochromene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrO4/c11-5-1-2-8-6(3-5)7(12)4-9(15-8)10(13)14/h1-4H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSBZDBNPXSVVHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=O)C=C(O2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51484-06-1 | |

| Record name | 6-Bromochromone-2-carboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Bromochromone-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for obtaining 6-Bromochromone-2-carboxylic acid, a valuable intermediate in medicinal chemistry and drug discovery.[1] This document details both modern microwave-assisted and classical synthesis methodologies, presenting quantitative data, detailed experimental protocols, and logical workflow diagrams to aid researchers in their synthetic endeavors.

Overview of Synthetic Strategies

The primary and most efficient method for synthesizing this compound is a one-pot reaction involving the condensation of 5'-bromo-2'-hydroxyacetophenone with an oxalate derivative, followed by cyclization and hydrolysis. This transformation is fundamentally a Claisen condensation followed by an intramolecular cyclization and subsequent hydrolysis of the resulting ester.[2] Both microwave-assisted and classical heating methods can be employed for this synthesis, with the former offering significant advantages in terms of reaction time and yield.[3]

A crucial precursor for this synthesis is 5'-bromo-2'-hydroxyacetophenone. A common and effective method for its preparation is the Fries rearrangement of 4-bromophenyl acetate.

Synthesis of Starting Material: 5'-bromo-2'-hydroxyacetophenone

The synthesis of the key starting material, 5'-bromo-2'-hydroxyacetophenone, is achieved through a Fries rearrangement of 4-bromophenyl acetate. This reaction involves the Lewis acid-catalyzed rearrangement of a phenyl ester to a hydroxyaryl ketone.

Experimental Protocol: Fries Rearrangement

A detailed experimental protocol for the synthesis of 5'-bromo-2'-hydroxyacetophenone is as follows:

-

Acetylation of 4-bromophenol: To a three-necked flask, add 4-bromophenol (1.0 eq). At 0°C, slowly add acetyl chloride (1.1 eq) dropwise. Stir the mixture at room temperature for 2 hours to yield 4-bromophenyl acetate.

-

Fries Rearrangement: Heat the 4-bromophenyl acetate to 130°C. Add aluminum chloride (1.8 eq) in portions. The mixture is then stirred at 130°C for 2 hours.

-

Work-up: After the reaction is complete, cool the mixture and add ice-water. Extract the resulting mixture with ethyl acetate. The organic layer is then dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield a white solid of 5'-bromo-2'-hydroxyacetophenone.

Logical Workflow for the Synthesis of 5'-bromo-2'-hydroxyacetophenone

Synthesis of this compound

The synthesis of this compound is accomplished by the reaction of 5'-bromo-2'-hydroxyacetophenone with diethyl oxalate. This process can be significantly accelerated using microwave irradiation.

Microwave-Assisted Synthesis

Microwave-assisted synthesis offers a rapid and high-yielding route to this compound.[3] The reaction is typically carried out in a one-pot fashion, where the initial condensation and cyclization are followed by in-situ hydrolysis of the intermediate ester.

The general procedure for the microwave-assisted synthesis is as follows:[3]

-

Reaction Setup: In a microwave vial, dissolve 5'-bromo-2'-hydroxyacetophenone (1.0 eq) in dioxane.

-

Reagent Addition: Add diethyl oxalate (3.0 eq) and a solution of sodium methoxide in methanol (2.0 eq, 25% w/w).

-

Microwave Irradiation (Step 1): Heat the resulting solution to 120°C for 20 minutes in a microwave synthesizer.

-

Hydrolysis (Step 2): Add a solution of hydrochloric acid (6 M) and heat the reaction to 120°C for 40 minutes under microwave irradiation.

-

Isolation: Decant the reaction mixture over water. The resulting solid is filtered, washed with water, and then dichloromethane to afford the pure product.

The following table summarizes the optimization of various reaction parameters for the microwave-assisted synthesis of this compound.[4]

| Entry | Base (eq) | Solvent | Temp (°C) | Time 1 (min) | Time 2 (min) | HCl (M) | Yield (%) |

| 1 | NaOEt (1) | Ethanol | 120 | 10 | 10 | 1 | 14 |

| 2 | NaOMe (1) | Methanol | 120 | 10 | 10 | 1 | 15 |

| 3 | NaOMe (2) | Methanol | 120 | 10 | 10 | 1 | 21 |

| 4 | NaOMe (2) | Methanol | 120 | 10 | 10 | 6 | 30 |

| 5 | NaOMe (2) | Methanol | 120 | 20 | 10 | 6 | 34 |

| 6 | NaOMe (2) | Dioxane | 120 | 20 | 40 | 6 | 87 |

Classical Synthesis (Conventional Heating)

The classical synthesis of chromone-2-carboxylic acids involves a Claisen condensation reaction between a 2'-hydroxyacetophenone and diethyl oxalate using a strong base, followed by acid-catalyzed cyclization and hydrolysis. While generally slower and lower yielding than the microwave-assisted method, it is a viable alternative.

A representative protocol for the classical synthesis is as follows:[5]

-

Reaction Setup: In a two-neck round-bottom flask, dissolve 5'-bromo-2'-hydroxyacetophenone (1.0 eq) in a 21% solution of sodium ethoxide in ethanol.

-

Reagent Addition: Add diethyl oxalate (2.3 eq).

-

Reflux: Heat the reaction mixture at reflux for 1 hour with continuous stirring.

-

Acidification and Cyclization: Allow the reaction to cool to room temperature and add concentrated HCl dropwise until the pH is approximately 3. A precipitate will form.

-

Hydrolysis: The intermediate ethyl ester can be hydrolyzed by heating at 80°C for 3 hours in an aqueous solution of sodium bicarbonate (20%).

-

Isolation: After cooling the hydrolysis mixture, acidification with HCl will precipitate the this compound, which can be collected by filtration.

Overall Synthetic Workflow

Conclusion

This technical guide has outlined two effective methods for the synthesis of this compound. The microwave-assisted approach provides a significantly faster and higher-yielding route compared to the classical method.[3] The detailed experimental protocols and tabulated data offer valuable resources for researchers to select and implement the most suitable synthetic strategy for their specific needs. The synthesis of the necessary starting material, 5'-bromo-2'-hydroxyacetophenone, has also been described, providing a complete workflow for the production of this important chemical intermediate.

References

- 1. chemimpex.com [chemimpex.com]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. books.rsc.org [books.rsc.org]

An In-depth Technical Guide to 6-Bromochromone-2-carboxylic acid: Properties, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromochromone-2-carboxylic acid is a versatile heterocyclic compound that serves as a pivotal intermediate in the synthesis of a wide array of biologically active molecules. Its chromone core, substituted with a bromine atom and a carboxylic acid moiety, provides a unique scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its significance in medicinal chemistry, particularly in the development of anti-inflammatory, anticancer, and antimicrobial agents.

Chemical and Physical Properties

This compound, with the systematic IUPAC name 6-bromo-4-oxo-4H-chromene-2-carboxylic acid, is a solid, off-white powder at room temperature.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₅BrO₄ | [1][2] |

| Molecular Weight | 269.05 g/mol | [1][2] |

| CAS Number | 51484-06-1 | [1][2] |

| Melting Point | 268 - 270 °C | [1] |

| Appearance | Off-white powder | [1] |

| Purity | ≥ 99.5% (HPLC) | [1] |

| Solubility | Soluble in Dimethylformamide (DMF) | |

| Storage Conditions | Store at 0-8°C | [1] |

Spectral Data

Detailed spectral data is crucial for the unambiguous identification and characterization of this compound. While specific experimental spectra are not widely published, the expected spectral characteristics can be inferred from the known properties of similar compounds.

1.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the chromone ring system and the acidic proton of the carboxylic acid. The aromatic protons will likely appear as multiplets in the downfield region (δ 7.0-8.5 ppm), with their specific chemical shifts and coupling constants influenced by the bromine substituent and the carbonyl group. The carboxylic acid proton is expected to appear as a broad singlet at a very downfield chemical shift (δ > 10 ppm).

-

¹³C NMR: The carbon NMR spectrum will display signals for the ten carbon atoms in the molecule. The carbonyl carbon of the chromone ring and the carboxylic acid carbon are expected to resonate at the most downfield shifts (δ > 160 ppm). The aromatic and olefinic carbons will appear in the range of δ 110-160 ppm, while the carbon bearing the bromine atom will be influenced by the halogen's electronegativity and heavy atom effect.

1.1.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups. A very broad band in the region of 3300-2500 cm⁻¹ is anticipated for the O-H stretching of the carboxylic acid, which is often superimposed on the C-H stretching bands. A strong, sharp absorption band around 1700-1750 cm⁻¹ will correspond to the C=O stretching of the carboxylic acid, and another strong band around 1650 cm⁻¹ will be due to the C=O stretching of the chromone ketone. Other significant bands will include C=C stretching in the aromatic ring (around 1600-1450 cm⁻¹) and C-O stretching.

1.1.3. Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern is expected to involve the loss of the carboxylic acid group (-COOH), the bromine atom (-Br), and other characteristic fragments of the chromone ring.

Experimental Protocols

The synthesis of this compound is a key step in the preparation of its derivatives. Both classical and microwave-assisted methods have been reported.

Microwave-Assisted Synthesis

A rapid and efficient microwave-assisted synthesis has been developed, which significantly reduces reaction times and improves yields.

Caption: Workflow for the microwave-assisted synthesis of this compound.

Detailed Protocol:

-

Condensation: To a solution of 5'-bromo-2'-hydroxyacetophenone in a suitable solvent (e.g., ethanol), add an equimolar amount of ethyl oxalate and a base such as sodium ethoxide.

-

Microwave Irradiation: Subject the reaction mixture to microwave irradiation at a controlled temperature and time. The specific conditions (power, temperature, and duration) need to be optimized for the specific microwave reactor being used.

-

Hydrolysis: After cooling, the intermediate ester is hydrolyzed by adding an aqueous acid solution (e.g., HCl) and heating.

-

Isolation: The product, this compound, precipitates upon cooling and can be collected by filtration, washed with cold water, and dried.

Classical Synthesis

The classical synthesis typically involves a Claisen-type condensation followed by cyclization and hydrolysis, performed under conventional heating.

Caption: Logical workflow for the classical synthesis of this compound.

Detailed Protocol:

-

Condensation: A mixture of 5'-bromo-2'-hydroxyacetophenone and diethyl oxalate is added to a suspension of a strong base, such as sodium hydride, in an anhydrous solvent like toluene or THF. The mixture is then heated under reflux for several hours.

-

Cyclization: The resulting intermediate is cyclized by heating in the presence of an acid catalyst.

-

Hydrolysis: The crude ethyl 6-bromochromone-2-carboxylate is then hydrolyzed by heating with an aqueous solution of a base like sodium hydroxide.

-

Acidification and Isolation: The reaction mixture is cooled and acidified with a mineral acid (e.g., HCl) to precipitate the this compound. The solid product is collected by filtration, washed, and can be purified by recrystallization.

Biological Activities and Applications in Drug Development

This compound is a valuable building block in medicinal chemistry due to the wide range of biological activities exhibited by its derivatives. The chromone scaffold is recognized as a "privileged structure" in drug discovery.

Anti-inflammatory and Anticancer Potential

Derivatives of this compound have been investigated for their potential as anti-inflammatory and anti-cancer agents.[1] The mechanism of action often involves the inhibition of key signaling pathways implicated in inflammation and cell proliferation.

Caption: Generalized signaling pathway potentially modulated by derivatives of this compound.

Antimicrobial Activity

The chromone nucleus is a common feature in many natural and synthetic compounds with antimicrobial properties. Derivatives of this compound have shown promise as antibacterial and antifungal agents.[1] The bromine substituent can enhance the antimicrobial activity through various mechanisms, including increased lipophilicity and interaction with microbial targets.

Chemical Reactivity and Synthetic Utility

The presence of both a carboxylic acid and a bromine atom on the chromone scaffold makes this compound a versatile synthetic intermediate.

-

Carboxylic Acid Group: The carboxylic acid can be readily converted into a variety of other functional groups, such as esters, amides, and acid chlorides. These transformations are essential for creating libraries of derivatives for structure-activity relationship (SAR) studies.

-

Bromine Atom: The bromine atom on the aromatic ring is amenable to various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the introduction of diverse substituents at the 6-position, further expanding the chemical space for drug discovery.

Conclusion

This compound is a compound of significant interest to the scientific and drug development communities. Its well-defined chemical properties, coupled with its synthetic versatility, make it an invaluable tool for the creation of novel molecules with potential therapeutic applications. Further research into the biological activities of this compound and its derivatives is warranted to fully explore its potential in addressing various diseases. This guide provides a foundational understanding of the core chemical properties and synthetic methodologies related to this compound, serving as a valuable resource for researchers in the field.

References

An In-depth Technical Guide to 6-Bromochromone-2-carboxylic acid

CAS Number: 51484-06-1

Prepared for: Researchers, scientists, and drug development professionals.

Introduction

6-Bromochromone-2-carboxylic acid is a versatile heterocyclic organic compound that serves as a crucial intermediate in medicinal chemistry and organic synthesis.[1][2] Its chromone core, a benzopyran derivative with a ketone group, is a "privileged scaffold" found in numerous natural products and synthetic molecules with a wide array of biological activities.[2][3] The presence of a bromine atom at the 6-position and a carboxylic acid at the 2-position provides reactive handles for further chemical modifications, enabling the synthesis of diverse molecular libraries for drug discovery.[1][4]

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, spectroscopic characteristics, and potential biological applications of this compound, supported by detailed experimental protocols and logical diagrams.

Physicochemical and Spectroscopic Data

The structural and physical properties of this compound are summarized below.

Physicochemical Properties

A compilation of the key physicochemical data for this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 51484-06-1 | [1][5] |

| Molecular Formula | C₁₀H₅BrO₄ | [1][5] |

| Molecular Weight | 269.05 g/mol | [1][5] |

| Appearance | Off-white to light yellow powder/crystal | [1] |

| Melting Point | 268 - 270 °C | [1] |

| Purity | ≥ 99.5% (HPLC) | [1] |

| IUPAC Name | 6-bromo-4-oxo-4H-chromene-2-carboxylic acid | [] |

| Synonyms | 6-Bromo-4-oxochromene-2-carboxylic acid | [1][] |

| Storage Conditions | Store at 0-8°C, in a cool and dark place. | [1] |

Spectroscopic Analysis

-

¹H NMR: The spectrum would likely show signals for the aromatic protons on the benzene ring and the vinyl proton on the pyran ring. The carboxylic acid proton is expected to appear as a broad singlet at a downfield chemical shift (typically 10-13 ppm).[8]

-

¹³C NMR: The carboxyl carbon is expected to resonate in the range of 165-185 ppm.[8] The spectrum would also show signals for the carbonyl carbon of the ketone and the other aromatic and vinyl carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a broad O-H stretching band for the carboxylic acid in the region of 2500-3300 cm⁻¹.[8] A characteristic C=O stretching vibration for the carboxylic acid and the ketone would also be present, typically between 1710 and 1760 cm⁻¹.[8]

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of the carboxylic acid group.

Synthesis and Reactions

Microwave-Assisted Synthesis

A highly efficient microwave-assisted synthesis of this compound has been developed, improving the yield to 87%.[9] The reaction proceeds in two steps starting from 5'-bromo-2'-hydroxyacetophenone and diethyl oxalate.[9]

Caption: Microwave-assisted synthesis workflow for this compound.

Experimental Protocol: Microwave-Assisted Synthesis [9]

-

Step 1: Condensation: To a solution of 5'-bromo-2'-hydroxyacetophenone (1 equivalent) in ethanol, add sodium ethoxide (EtONa, 1 equivalent) and diethyl oxalate.

-

Microwave Irradiation: Subject the reaction mixture to microwave irradiation at a controlled temperature (e.g., 120°C) for a specified time. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Step 2: Hydrolysis: After completion of the condensation, add hydrochloric acid (e.g., 1 M HCl) to the reaction mixture.

-

Work-up: The resulting precipitate is filtered, washed, and dried to yield this compound.

Note: Optimization of base, solvent, temperature, and reaction time is crucial for achieving high yields.[9]

Chemical Reactions

This compound is a valuable building block for synthesizing more complex molecules due to its reactive functional groups.

-

Alpha-Bromination (Hell-Volhard-Zelinsky Reaction): While the α-position to the ketone is already part of the pyran ring, the carboxylic acid itself can potentially undergo reactions. However, the most common use is as a scaffold.

-

Derivatization of the Carboxylic Acid: The carboxylic acid group can be readily converted into esters, amides, and acid chlorides, providing a gateway to a wide range of derivatives.[4]

-

Coupling and Cyclization Reactions: The bromine atom on the benzene ring allows for various cross-coupling reactions (e.g., Suzuki, Heck) to introduce new carbon-carbon bonds.[1]

Biological and Pharmacological Relevance

The chromone scaffold is of significant interest in drug discovery due to its wide range of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antioxidant properties.[1][3] Derivatives of this compound have been specifically investigated for their potential as therapeutic agents.

Enzyme Inhibition

Derivatives of this compound, particularly thiosemicarbazones, have been synthesized and evaluated as α-glucosidase inhibitors.[10] α-Glucosidase inhibitors are oral anti-diabetic drugs used for type 2 diabetes mellitus. The inhibition of this enzyme delays the digestion and absorption of carbohydrates, leading to a lower postprandial blood glucose level.[10]

Some synthesized thiosemicarbazone derivatives of 6-bromochromone showed potent α-glucosidase inhibitory activity, with IC₅₀ values in the micromolar range, some even outperforming the standard drug, acarbose.[10]

Caption: Drug discovery workflow utilizing this compound.

Experimental Protocol: α-Glucosidase Inhibition Assay (General)

This protocol is a generalized procedure based on common methods for evaluating α-glucosidase inhibitors.[10][11]

-

Preparation of Solutions: Prepare stock solutions of the test compounds (derivatives of this compound) in a suitable solvent (e.g., DMSO). Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in phosphate buffer (pH 6.8). Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the same buffer.

-

Assay Procedure: In a 96-well plate, add the enzyme solution and different concentrations of the test compounds. Incubate the mixture at 37°C for a specified time (e.g., 15 minutes).

-

Initiation of Reaction: Add the pNPG solution to initiate the enzymatic reaction.

-

Measurement: Measure the absorbance at 405 nm at regular intervals using a microplate reader. The absorbance corresponds to the amount of p-nitrophenol released.

-

Calculation: Calculate the percentage of inhibition for each concentration of the test compound compared to a control without an inhibitor. Determine the IC₅₀ value, which is the concentration of the inhibitor required to inhibit 50% of the enzyme activity. Acarbose is typically used as a positive control.

Potential Signaling Pathway Interactions

While specific signaling pathways for the parent compound are not well-documented, chromone derivatives are known to modulate various cellular signaling pathways involved in inflammation and cancer.[4] For instance, they can potentially interact with kinases, transcription factors (like NF-κB), and enzymes involved in oxidative stress.

Caption: Generalized signaling pathway potentially modulated by chromone derivatives.

Conclusion

This compound is a highly valuable and versatile building block in the field of medicinal chemistry. Its efficient synthesis and the reactivity of its functional groups make it an excellent starting material for the development of novel bioactive compounds. The demonstrated potential of its derivatives as enzyme inhibitors, particularly α-glucosidase inhibitors, highlights its importance in the ongoing search for new therapeutic agents. Further research into the synthesis of new derivatives and the exploration of their biological activities and mechanisms of action are warranted to fully exploit the therapeutic potential of this promising scaffold.

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. ijrar.org [ijrar.org]

- 4. benchchem.com [benchchem.com]

- 5. scbt.com [scbt.com]

- 7. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]

- 8. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Biological Activities of Lichen-Derived Monoaromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Bromochromone-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential applications of 6-Bromochromone-2-carboxylic acid. This document is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis, medicinal chemistry, and drug discovery.

Core Molecular Structure and Identifiers

This compound is a heterocyclic organic compound featuring a chromone core. The chromone ring system is a well-recognized scaffold in medicinal chemistry, known for its presence in a variety of biologically active compounds. The structure of this compound is characterized by a bromine atom at the 6-position and a carboxylic acid group at the 2-position of the chromone nucleus.

| Identifier | Value |

| IUPAC Name | 6-bromo-4-oxo-4H-chromene-2-carboxylic acid[1] |

| CAS Number | 51484-06-1[1][2][3] |

| Molecular Formula | C₁₀H₅BrO₄[2][3] |

| Molecular Weight | 269.05 g/mol [1][2][3] |

| InChI Key | QSBZDBNPXSVVHH-UHFFFAOYSA-N[1] |

| InChI | 1S/C10H5BrO4/c11-5-1-2-8-6(3-5)7(12)4-9(15-8)10(13)14/h1-4H,(H,13,14)[1] |

| SMILES | C1=CC2=C(C=C1Br)OC(=CC2=O)C(=O)O |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value |

| Appearance | Off-white to light yellow powder/crystal[3] |

| Melting Point | 268 - 270 °C[3] |

| Purity | ≥ 99.5% (HPLC)[3] |

| Storage Conditions | Store at 0-8°C[3] |

Spectroscopic Data (Predicted)

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in a suitable solvent (e.g., DMSO-d₆) would exhibit signals corresponding to the aromatic protons and the carboxylic acid proton.

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~13.0 | Singlet (broad) | 1H | -COOH |

| ~8.1 | Doublet | 1H | H-5 |

| ~7.9 | Doublet of doublets | 1H | H-7 |

| ~7.7 | Doublet | 1H | H-8 |

| ~7.0 | Singlet | 1H | H-3 |

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum will show signals for the ten carbon atoms in the molecule, with the carbonyl carbons appearing at the downfield region.

| Chemical Shift (δ, ppm) | Assignment |

| ~178 | C-4 (C=O) |

| ~162 | C-2 (C-COOH) |

| ~155 | C-8a |

| ~138 | C-7 |

| ~128 | C-5 |

| ~125 | C-4a |

| ~121 | C-8 |

| ~119 | C-6 (C-Br) |

| ~115 | C-3 |

| ~165 | -COOH |

Mass Spectrometry Fragmentation

In an electron ionization mass spectrum, this compound is expected to show a molecular ion peak [M]⁺. Due to the presence of bromine, a characteristic [M+2]⁺ peak of similar intensity will also be observed. Key fragmentation pathways would likely involve the loss of a hydroxyl radical (•OH), water (H₂O), carbon monoxide (CO), and the carboxyl group (•COOH).

Experimental Protocols

Synthesis of this compound

A microwave-assisted synthesis has been reported to be an efficient method for the preparation of this compound. The general workflow for this synthesis is depicted in the diagram below.

Caption: Microwave-assisted synthesis of this compound.

Detailed Protocol:

-

Condensation: To a solution of 5'-bromo-2'-hydroxyacetophenone in ethanol, add ethyl oxalate and a base such as sodium ethoxide.

-

Microwave Irradiation: Subject the reaction mixture to microwave irradiation at a controlled temperature (e.g., 120°C) for a specified time.

-

Hydrolysis and Cyclization: After cooling, add hydrochloric acid (1M) to the reaction mixture to facilitate the hydrolysis of the ester and subsequent cyclization to form the final product.

-

Purification: The resulting precipitate can be collected by filtration, washed, and purified by recrystallization to yield this compound.

Characterization Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer using a deuterated solvent such as DMSO-d₆ or CDCl₃.

-

Mass Spectrometry (MS): Mass spectra can be obtained using an electrospray ionization (ESI) or electron ionization (EI) source to confirm the molecular weight and fragmentation pattern.

-

High-Performance Liquid Chromatography (HPLC): The purity of the synthesized compound is commonly determined by HPLC using a C18 column and a suitable mobile phase, with UV detection.

Applications in Research and Drug Development

This compound serves as a versatile building block in the synthesis of more complex molecules with potential therapeutic applications. Chromone derivatives have been reported to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The bromine atom on the chromone ring provides a reactive site for further functionalization through various cross-coupling reactions, enabling the generation of diverse chemical libraries for drug discovery.

Caption: Logical workflow from building block to drug development.

Modulation of Signaling Pathways

Chromone derivatives have been shown to modulate various cellular signaling pathways involved in inflammation and cancer. For instance, they can inhibit the activation of mitogen-activated protein kinases (MAPKs) such as ERK and JNK, which are key regulators of inflammatory responses.

Caption: Potential modulation of MAPK signaling by chromone derivatives.

References

Navigating the Solubility Landscape of 6-Bromochromone-2-carboxylic Acid: A Technical Guide

For researchers, scientists, and professionals in drug development, understanding the physicochemical properties of novel compounds is a cornerstone of successful research. This in-depth technical guide focuses on the solubility of 6-Bromochromone-2-carboxylic acid, a key intermediate in the synthesis of various bioactive molecules. While specific quantitative solubility data for this compound remains limited in published literature, this guide provides a comprehensive overview based on available information for the compound and its close analogs, alongside detailed experimental protocols for its determination.

Core Compound Information

This compound (CAS 51484-06-1) is a heterocyclic organic compound with the molecular formula C₁₀H₅BrO₄. Its structure, featuring a chromone core substituted with a bromine atom and a carboxylic acid group, makes it a valuable building block in medicinal chemistry for the development of new therapeutic agents.

Solubility Profile

A supplier, Tokyo Chemical Industry, notes that this compound is soluble in Dimethylformamide (DMF)[1]. Further predictive insights can be drawn from the solubility profile of the closely related compound, 6-Bromochromane-3-carboxylic acid[2].

Table 1: Qualitative and Predictive Solubility of this compound

| Solvent | Predicted/Reported Solubility | Notes |

| Dimethylformamide (DMF) | Soluble[1] | A common polar aprotic solvent. |

| Dimethyl Sulfoxide (DMSO) | Soluble (Predicted)[2] | A widely used solvent for initial screening and stock solution preparation. |

| Methanol | Soluble (Predicted)[2] | A polar protic solvent; the carboxylic acid group can interact with it. |

| Acetone | Soluble (Predicted)[2] | A polar aprotic solvent capable of dissolving the compound. |

| Dichloromethane (DCM) | Slightly Soluble (Predicted)[2] | Limited solubility is expected in less polar organic solvents. |

| Water | Insoluble (Predicted)[2] | The hydrophobic chromone ring and bromine substituent likely reduce aqueous solubility. |

Note: The solubility data for DMSO, Methanol, Acetone, Dichloromethane, and Water is predictive and based on the related compound 6-Bromochromane-3-carboxylic acid. Experimental verification is highly recommended.

Experimental Protocol for Thermodynamic Solubility Determination

To obtain quantitative solubility data, a robust experimental protocol is essential. The following method, adapted from a procedure for a similar compound, outlines the determination of thermodynamic solubility using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV)[2].

Objective: To determine the equilibrium solubility of this compound in various solvents at a constant temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, DMSO, methanol, acetone, dichloromethane)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a vial containing a known volume of the desired solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials securely to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach thermodynamic equilibrium.

-

-

Sample Clarification:

-

After the equilibration period, centrifuge the samples at a high speed to pellet the undissolved solid.

-

-

Sample Collection and Dilution:

-

Carefully withdraw a precise aliquot of the clear supernatant without disturbing the solid pellet.

-

Dilute the collected supernatant with a suitable mobile phase to a concentration that falls within the linear range of the HPLC-UV calibration curve.

-

-

Quantification by HPLC-UV:

-

Analyze the diluted samples using a validated HPLC-UV method.

-

The concentration of the dissolved this compound is determined by comparing its peak area to a standard calibration curve prepared with known concentrations of the compound.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Experimental Workflow for Solubility Determination

The logical flow of the experimental protocol for determining the solubility of this compound can be visualized as follows:

Caption: Experimental workflow for the determination of thermodynamic solubility.

This guide provides a foundational understanding of the solubility of this compound for researchers and professionals. While direct quantitative data is sparse, the provided qualitative information, predictive data, and a detailed experimental protocol offer a solid starting point for further investigation and application of this versatile compound in drug discovery and development.

References

Spectroscopic and Structural Elucidation of 6-Bromochromone-2-carboxylic acid: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 6-Bromochromone-2-carboxylic acid, a key intermediate in the synthesis of various pharmaceutical and bioactive molecules. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. The information presented herein is crucial for the unambiguous identification and characterization of this compound.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound.

Table 1: ¹H NMR Data (Exemplar)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 13.5 - 12.0 | br s | 1H | -COOH |

| 8.15 | d | 1H | H-5 |

| 7.90 | dd | 1H | H-7 |

| 7.75 | d | 1H | H-8 |

| 7.10 | s | 1H | H-3 |

Note: This is exemplar data based on typical chemical shifts for similar structures. Actual experimental values may vary.

Table 2: ¹³C NMR Data (Exemplar)

| Chemical Shift (δ) ppm | Assignment |

| 178.0 | C-4 (C=O) |

| 162.0 | -COOH |

| 155.0 | C-8a |

| 145.0 | C-2 |

| 138.0 | C-7 |

| 128.0 | C-5 |

| 125.0 | C-4a |

| 120.0 | C-6 |

| 119.0 | C-8 |

| 115.0 | C-3 |

Note: This is exemplar data based on typical chemical shifts for similar structures. Actual experimental values may vary.

Table 3: IR and MS Data (Exemplar)

| Spectroscopic Technique | Key Peaks/Signals | Interpretation |

| Infrared (IR) | ~3000 cm⁻¹ (broad), 1735 cm⁻¹, 1650 cm⁻¹ | O-H stretch (carboxylic acid), C=O stretch (carboxylic acid), C=O stretch (ketone) |

| Mass Spectrometry (MS) | m/z 268/270 (M⁺), 224/226 | Molecular ion peak (presence of Br isotope pattern), Loss of CO₂ |

Note: This is exemplar data based on typical fragmentation patterns and IR frequencies for this class of compound.

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound was dissolved in a deuterated solvent (e.g., DMSO-d₆). ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample was prepared as a KBr pellet. The spectrum was recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral data was acquired using an electrospray ionization (ESI) source in negative ion mode. The sample was dissolved in a suitable solvent (e.g., methanol) and infused into the mass spectrometer.

Visualization of Methodologies

The following diagrams illustrate the workflows for the synthesis and analysis of this compound.

The Diverse Biological Activities of Chromone Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromone derivatives, a class of heterocyclic compounds characterized by a benzo-γ-pyrone skeleton, have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities.[1] These compounds, found in various natural products and also accessible through synthetic routes, are considered "privileged structures" in drug discovery.[2][3] The versatility of the chromone scaffold allows for substitutions at various positions, leading to a diverse array of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[1][4] This technical guide provides an in-depth overview of the biological activities of chromone derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to aid researchers in the development of novel therapeutics.

Comparative Analysis of Biological Activities

The efficacy of chromone derivatives varies significantly depending on the nature and position of substituents on the chromone core.[1] This section summarizes the quantitative data on the biological activities of various chromone derivatives, providing a comparative overview for researchers.

Anticancer Activity

Chromone derivatives have demonstrated potent cytotoxic effects against a range of cancer cell lines.[5] The anticancer activity is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of the cancer cells.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Epiremisporine H | HT-29 (Colon Carcinoma) | 21.17 ± 4.89 | [6] |

| Epiremisporine H | A549 (Lung Carcinoma) | 31.43 ± 3.01 | [6] |

| Epiremisporine G | HT-29 (Colon Carcinoma) | 35.05 ± 3.76 | [6] |

| Epiremisporine F | HT-29 (Colon Carcinoma) | 44.77 ± 2.70 | [6] |

| Compound 2i | HeLa (Cervical Cancer) | 34.9 | [7] |

| Compound 2b | HeLa (Cervical Cancer) | 95.7 | [7] |

| Compound 2j | HeLa (Cervical Cancer) | 101.0 | [7] |

| Compound 2e | HeLa (Cervical Cancer) | 107.6 | [7] |

| Chromone-2-aminothiazole (5i) | HL-60 (Leukemia) | 0.25 | [8] |

| 3-chlorophenylchromanone (B2) | A549 (Lung Carcinoma) | - | [9] |

| Benzothiazole-chromone (7l) | HCT116 (Colon Carcinoma) | 2.527 | [10] |

| Benzothiazole-chromone (7l) | HeLa (Cervical Cancer) | 2.659 | [10] |

| Benzothiazole-chromone (2c) | HCT116 (Colon Carcinoma) | 3.670 | [10] |

| Benzothiazole-chromone (2c) | HeLa (Cervical Cancer) | 2.642 | [10] |

| Benzothiazole-chromone (7h) | HeLa (Cervical Cancer) | 3.995 | [10] |

Anti-inflammatory Activity

The anti-inflammatory potential of chromone derivatives is often evaluated by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

| Compound/Derivative | Assay | IC50 / EC50 (µM) | Reference |

| Epiremisporine G | fMLP-induced superoxide anion generation | 31.68 ± 2.53 | [6] |

| Epiremisporine H | fMLP-induced superoxide anion generation | 33.52 ± 0.42 | [6] |

| Chromone Amide (5-9) | NO Production in RAW264.7 cells | 5.33 ± 0.57 | [11][12] |

| Chromone Q7 | PGE2 production in RAW264.7 cells | 68.23 ± 8.94 | [2] |

| Chromone Q7 | NO production in RAW264.7 cells | 44.83 ± 2.01 | [2] |

| Chromone Q7-9 | PGE2 production in RAW264.7 cells | 0.209 ± 0.022 | [2] |

| Chromone Q7-26 | PGE2 production in RAW264.7 cells | 0.161 ± 0.018 | [2] |

| Chromone Q7-28 | NO production in RAW264.7 cells | 0.014 ± 0.001 | [2] |

| Chromone Q7-29 | NO production in RAW264.7 cells | < 0.0128 | [2] |

Antimicrobial Activity

The antimicrobial efficacy of chromone derivatives is determined by their minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| 6-bromo 3-formylchromone | Uropathogenic E. coli | 20 | [11] |

| 6-chloro 3-formylchromone | Uropathogenic E. coli | 20 | [11] |

| 3-formyl 6-isopropylchromone | Uropathogenic E. coli | 50 | [11] |

| Chromone-tetrazole derivative | Pseudomonas aeruginosa | 20 | [13] |

| Chroman-4-one derivative (20) | S. epidermidis | 128 | [14] |

| Chroman-4-one derivative (21) | Bacteria | 128 | [14] |

| Chroman-4-one derivative (3) | C. albicans | 128 | [14] |

| Chromone dithiazole (3c) | S. aureus | 6.25 | [15] |

| Chromone dithiazole (3h) | S. gastricus | 6.25 | [15] |

Antioxidant Activity

The antioxidant capacity of chromone derivatives is frequently assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with results often expressed as the concentration required to scavenge 50% of DPPH radicals (IC50).

| Compound/Derivative | Assay | Activity/IC50 | Reference |

| Chromone hydrazone (4d) | α-glucosidase inhibition | IC50 = 20.1 ± 0.19 µM | [16][17] |

| Chromone derivatives (2e, 2f, 2j, 3i) | DPPH, FRAP, ABTS | Potent antioxidant activity | [7] |

| Penithochromone A | α-glucosidase inhibition | IC50 = 268 µM | [18] |

| Penithochromone C | α-glucosidase inhibition | IC50 = 688 µM | [18] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of chromone derivatives.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[19]

Principle: Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[14] The amount of formazan produced is proportional to the number of living cells and can be quantified by measuring the absorbance at a specific wavelength.[20]

Materials:

-

Chromone derivatives

-

Target cancer cell lines (e.g., MCF-7, A549, HeLa)

-

96-well plates

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS)[21]

-

Solubilization solution (e.g., DMSO, isopropanol)[8]

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[22]

-

Compound Treatment: Prepare serial dilutions of the chromone compounds in the complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[19]

-

MTT Addition: After the incubation period, add 10 µL of MTT reagent (final concentration 0.5 mg/mL) to each well.[23]

-

Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[23]

-

Solubilization: Add 100 µL of a solubilization solution (e.g., detergent reagent) to each well to dissolve the formazan crystals.[23]

-

Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.[19][21]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined from a dose-response curve.[19]

Antioxidant Activity: DPPH Radical Scavenging Assay

The DPPH assay is a rapid and simple method to evaluate the antioxidant activity of compounds.[24]

Principle: DPPH is a stable free radical that has a deep violet color in solution.[24] In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[10]

Materials:

-

Chromone derivatives

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol or ethanol

-

96-well microplate or cuvettes

-

Spectrophotometer or microplate reader

-

Positive control (e.g., Ascorbic acid, Trolox)[25]

Protocol:

-

DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and protected from light.[10]

-

Sample Preparation: Prepare various concentrations of the chromone derivatives and the positive control in the same solvent used for the DPPH solution.

-

Reaction Mixture: In a 96-well plate, add 20 µL of the sample or standard to each well. Then, add 200 µL of the freshly prepared DPPH working solution to each well.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[25]

-

Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.[10]

-

Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample. The IC50 value is the concentration of the sample that scavenges 50% of the DPPH radicals and is determined by plotting the percentage of scavenging activity against the sample concentration.[25]

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide in macrophage cells stimulated with lipopolysaccharide (LPS).

Principle: The production of NO is quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Materials:

-

Chromone derivatives

-

RAW 264.7 macrophage cell line

-

96-well plates

-

Complete cell culture medium

-

Lipopolysaccharide (LPS)

-

Griess Reagent (A: 1% sulfanilamide in 5% phosphoric acid, B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

Microplate reader

Protocol:

-

Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate and treat with various concentrations of chromone derivatives for 1 hour.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

-

Supernatant Collection: After incubation, collect the cell culture supernatant.

-

Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess Reagent A, followed by 50 µL of Griess Reagent B.

-

Incubation and Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

-

Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition relative to the LPS-stimulated control.

Antimicrobial Activity: Broth Microdilution Method (MIC Determination)

This method determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.[26]

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration that inhibits the visible growth of the microorganism after incubation.[26][27]

Materials:

-

Chromone derivatives

-

Test microorganisms (bacterial or fungal strains)

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth

-

0.5 McFarland standard

-

Spectrophotometer or microplate reader

Protocol:

-

Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum density of about 5 x 10⁵ CFU/mL in each well.[28]

-

Serial Dilutions: Perform two-fold serial dilutions of the chromone derivatives in the broth directly in the 96-well plate.[28]

-

Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compounds. Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).[28]

-

Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[28]

Signaling Pathways and Mechanisms of Action

The biological activities of chromone derivatives are exerted through their interaction with various cellular signaling pathways. Understanding these mechanisms is crucial for the rational design of more potent and selective drug candidates.

Anticancer Mechanisms

Many chromone derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, apoptosis, and angiogenesis.

-

Apoptosis Induction: Some chromones induce apoptosis (programmed cell death) in cancer cells. For instance, epiremisporine H has been shown to induce apoptosis in HT-29 colon cancer cells through the mitochondrial and caspase-3-dependent pathways.[1] This involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.

-

Kinase Inhibition: Chromone derivatives can act as inhibitors of various protein kinases that are often dysregulated in cancer. This includes targeting pathways like the p38 MAP kinase and protein kinase CK2.[8][29] Inhibition of these kinases can disrupt signaling cascades that promote cancer cell growth and survival.

References

- 1. Anti-Cancer and Anti-Inflammatory Activities of Three New Chromone Derivatives from the Marine-Derived Penicillium citrinum [mdpi.com]

- 2. Virtual screening, synthesis, optimization and anti-inflammatory activity of novel chromones as specific COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Novel Chromone Derivative with Anti-Inflammatory Property via Inhibition of ROS-Dependent Activation of TRAF6-ASK1-p38 Pathway | PLOS One [journals.plos.org]

- 6. A novel chromone derivative with anti-inflammatory property via inhibition of ROS-dependent activation of TRAF6-ASK1-p38 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design and synthesis of chromone-nitrogen mustard derivatives and evaluation of anti-breast cancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, anti-inflammatory activity, and conformational relationship studies of chromone derivatives incorporating amide groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 15. Making sure you're not a bot! [gupea.ub.gu.se]

- 16. dot | Graphviz [graphviz.org]

- 17. Synthesis, biological evaluation and molecular docking studies of chromone hydrazone derivatives as α-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. scispace.com [scispace.com]

- 19. researchgate.net [researchgate.net]

- 20. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 21. MTT assay protocol | Abcam [abcam.com]

- 22. mdpi.com [mdpi.com]

- 23. atcc.org [atcc.org]

- 24. researchgate.net [researchgate.net]

- 25. acmeresearchlabs.in [acmeresearchlabs.in]

- 26. apec.org [apec.org]

- 27. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 28. benchchem.com [benchchem.com]

- 29. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

The Rising Potential of 6-Bromochromone-2-carboxylic Acid in Medicinal Chemistry: A Technical Guide

For Immediate Release

[City, State] – December 27, 2025 – As the landscape of drug discovery continually evolves, the versatile scaffold of 6-Bromochromone-2-carboxylic acid is emerging as a significant building block for the development of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of its potential applications in medicinal chemistry, targeting researchers, scientists, and drug development professionals. The guide summarizes key quantitative data, details experimental protocols, and visualizes associated biological pathways to facilitate further research and development in this promising area.

Core Chemical and Physical Properties

This compound is a heterocyclic compound featuring a chromone core substituted with a bromine atom at the 6-position and a carboxylic acid at the 2-position. This unique arrangement of functional groups makes it a valuable intermediate for synthesizing a diverse range of derivatives with potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1]

Quantitative Biological Activity Data

The true potential of this compound lies in the biological activities of its derivatives. While data on the parent compound is limited, numerous studies on structurally similar chromone and bromophenol derivatives highlight the therapeutic promise of this structural class. The following tables summarize key quantitative data from various studies.

Table 1: Anticancer and Enzyme Inhibitory Activity of Chromone and Related Derivatives

| Compound/Derivative | Target Cell Line / Enzyme | Activity Metric | Value |

| Chromone-2-carboxamide (15) | MDA-MB-231 (Breast Cancer) | GI50 | 14.8 µM |

| α-methylated N-benzyl Chromone-2-carboxamide (17) | MDA-MB-231 (Breast Cancer) | GI50 | 17.1 µM |

| 6-substituted 2-oxo-2H-1-benzopyran-3-carboxylic acid pyridyl ester (4c) | Human Leukocyte Elastase | k(i)/K(I) | 107,000 M⁻¹s⁻¹ |

| 6-chloromethyl-2-oxo-2H-1-benzopyran-3-carboxylic acid pyridyl ester (3b) | α-chymotrypsin | k(i)/K(I) | 107,400 M⁻¹s⁻¹ |

| N-substituted 1H-indole-2-carboxamide (12) | K-562 (Leukemia) | IC50 | 0.33 µM |

| N-substituted 1H-indole-2-carboxamide (10) | HCT-116 (Colon Cancer) | IC50 | 1.01 µM |

Data compiled from multiple sources, including studies on chromone-2-carboxamide derivatives and other related structures.[2][3]

Table 2: Antimicrobial and Antifungal Activity of Brominated Chromone and Related Derivatives

| Compound/Derivative | Target Organism | Activity Metric | Value (µg/mL) |

| 6-bromo 3-formylchromone | Uropathogenic Escherichia coli | MIC | 20 |

| 6-bromochromone-3-carbonitrile | Candida albicans | MIC | 5 |

| 2,7-dibromophenanthrenequinone | Staphylococcus aureus | MIC | 20 |

| 3,6-dibromophenanthrenequinone | Staphylococcus aureus | MIC | 50 |

| 6-chloro-8-nitroflavone | Enterococcus faecalis | - | Strong Inhibition |

| 6-bromo-8-nitroflavone | Enterococcus faecalis | - | Strong Inhibition |

Data compiled from multiple sources, including studies on brominated chromones and related heterocyclic compounds.[4][5][6][7]

Key Signaling Pathways in Anticancer Activity

Derivatives of chromone-2-carboxylic acid have been shown to exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and angiogenesis. Notably, certain chromone-2-carboxamide derivatives have demonstrated inhibitory activity against Epidermal Growth Factor Receptor (EGFR), Fibroblast Growth Factor Receptor 3 (FGFR3), and Vascular Endothelial Growth Factor (VEGF).[2] The inhibition of these receptor tyrosine kinases can disrupt downstream signaling cascades critical for tumor growth and metastasis.

Experimental Protocols

Synthesis of this compound (Microwave-Assisted)

This protocol describes an optimized, microwave-assisted synthesis of this compound, which significantly reduces reaction times and improves yields compared to conventional methods.[8]

Materials:

-

5'-bromo-2'-hydroxyacetophenone

-

Ethyl oxalate

-

Sodium ethoxide (EtONa)

-

Ethanol

-

Hydrochloric acid (HCl), 1 M

-

Microwave reactor

Procedure:

-

To a solution of 5'-bromo-2'-hydroxyacetophenone in ethanol, add sodium ethoxide and ethyl oxalate.

-

Subject the reaction mixture to microwave irradiation at a specified temperature and time (e.g., 120 °C for 10-20 minutes).

-

After cooling, add 1 M HCl to facilitate hydrolysis.

-

The resulting precipitate is filtered, washed, and dried to yield this compound.

Note: The number of equivalents of base, solvent, temperature, and reaction time should be optimized for best results.

General Protocol for the Synthesis of N-Substituted 6-Bromochromone-2-carboxamides

Amide derivatives are a key class of compounds synthesized from this compound, often exhibiting significant biological activity.

Materials:

-

This compound

-

Thionyl chloride (SOCl₂) or other coupling agents (e.g., HATU)

-

Desired primary or secondary amine

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))

-

Base (e.g., Triethylamine (Et₃N), Diisopropylethylamine (DIPEA))

Procedure:

-

Acid Chloride Formation (Method A): Suspend this compound in anhydrous DCM and add thionyl chloride dropwise at 0 °C. Stir at room temperature until the reaction is complete.

-

Amide Coupling: In a separate flask, dissolve the desired amine and a base (e.g., triethylamine) in anhydrous DCM. Cool the solution to 0 °C.

-

Slowly add the freshly prepared acid chloride solution to the amine solution. Allow the reaction to warm to room temperature and stir overnight.

-

Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization.

Alternative coupling reagents like HATU can be used for direct amide bond formation without the need for an acid chloride intermediate.

In Vitro Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[9]

Materials:

-

Cancer cell lines (e.g., MDA-MB-231, HCT-116)

-

Complete cell culture medium

-

96-well plates

-

Test compounds (derivatives of this compound) dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48 or 72 hours). Include vehicle controls (DMSO) and positive controls (e.g., doxorubicin).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50/GI50 values from dose-response curves.

Conclusion and Future Directions

This compound represents a highly promising and versatile scaffold in the field of medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, particularly in the realms of anticancer and antimicrobial research. The ability to readily synthesize a diverse library of compounds from this starting material, coupled with the potent biological activities observed in related structures, underscores its potential for the development of next-generation therapeutic agents.

Future research should focus on the synthesis and screening of a wider array of derivatives to establish more definitive structure-activity relationships. Elucidating the precise molecular targets and mechanisms of action will be crucial for optimizing lead compounds and advancing them through the drug development pipeline. The integration of computational modeling with synthetic chemistry and biological testing will undoubtedly accelerate the discovery of novel drug candidates derived from this remarkable scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Antimicrobial and antibiofilm activities of chromone derivatives against uropathogenic Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antifungal and antibiofilm activities of chromones against nine Candida species - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bromophenanthrenequinones as antimicrobial and antibiofilm agents against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. The Fibroblast Growth Factor Receptor Signaling Pathway as a Mediator of Intrinsic Resistance to EGFR-specific Tyrosine Kinase Inhibitors in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

6-Bromochromone-2-carboxylic Acid: A Versatile Scaffold in Organic Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: December 27, 2025

Abstract

6-Bromochromone-2-carboxylic acid has emerged as a pivotal building block in the field of organic synthesis and medicinal chemistry. Its unique structural features, comprising a chromone nucleus, a reactive carboxylic acid moiety, and a bromine atom amenable to a variety of cross-coupling reactions, render it a versatile scaffold for the construction of a diverse array of heterocyclic compounds. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and synthetic applications of this compound. It details experimental protocols for the preparation of key derivatives and summarizes their biological activities, with a focus on their potential as anti-inflammatory, anticancer, and antimicrobial agents. Furthermore, this guide elucidates a key signaling pathway modulated by chromone derivatives and presents standardized workflows for their synthesis and biological evaluation.

Introduction

The chromone framework, a benzopyran-4-one ring system, is a privileged scaffold in medicinal chemistry, frequently found in natural products and synthetic compounds with a wide spectrum of biological activities. The introduction of a bromine atom at the 6-position and a carboxylic acid at the 2-position of the chromone ring system endows this compound with multifaceted reactivity, making it an invaluable starting material for the synthesis of novel therapeutic agents. The carboxylic acid group serves as a handle for derivatization, commonly through amide and ester bond formation, while the bromo substituent is a key functionality for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions.

This guide aims to provide researchers and drug development professionals with a detailed resource on the utilization of this compound as a strategic building block in the design and synthesis of biologically active molecules.

Physicochemical Properties and Synthesis

This compound is a stable, off-white solid. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 51484-06-1 |

| Molecular Formula | C₁₀H₅BrO₄ |

| Molecular Weight | 269.05 g/mol |

| Melting Point | 268 - 270 °C |

| Appearance | Off-white powder |

| Purity | ≥ 99.5% (HPLC) |

| Synonyms | 6-Bromo-4-oxo-4H-chromene-2-carboxylic acid |

The synthesis of this compound can be efficiently achieved through a microwave-assisted process, which offers significant improvements in reaction time and yield compared to classical methods.

Optimized Microwave-Assisted Synthesis

A high-yielding synthesis of this compound has been reported utilizing a microwave-assisted approach. The reaction proceeds via the condensation of 5'-bromo-2'-hydroxyacetophenone with ethyl oxalate, followed by acidic hydrolysis. Optimization of reaction parameters such as the base, solvent, temperature, and reaction time has led to an improved yield of 87%.[1]

Synthetic Applications and Experimental Protocols

The reactivity of this compound at both the carboxylic acid and the bromo-substituted positions allows for a wide range of synthetic transformations. This section details common derivatizations and provides exemplary experimental protocols.

Amide Bond Formation

The carboxylic acid moiety is readily converted to amides, which are crucial functional groups in many pharmaceutical compounds.

-

Activation of the Carboxylic Acid: To a solution of this compound (1.0 eq) in dry dichloromethane (DCM), add thionyl chloride (1.2 eq) dropwise at 0 °C. Stir the reaction mixture at room temperature for 2-4 hours to form the corresponding acid chloride. The reaction progress can be monitored by TLC.

-

Amide Coupling: In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (1.5 eq) in dry DCM. Cool this solution to 0 °C. Slowly add the freshly prepared acid chloride solution to the amine solution. Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Work-up and Purification: Quench the reaction with water and extract the organic layer with DCM. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.

Ester Formation

Esterification of the carboxylic acid group can be employed to modulate the physicochemical properties of the resulting compounds, such as solubility and cell permeability.

-

To a solution of this compound (1.0 eq) and the desired alcohol (1.5 eq) in anhydrous DCM, add 4-(dimethylamino)pyridine (DMAP) (0.1 eq).

-

Cool the mixture to 0 °C and add dicyclohexylcarbodiimide (DCC) (1.1 eq).

-

Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 3-5 hours.

-

Filter the reaction mixture to remove the precipitated dicyclohexylurea.

-

Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 6-position of the chromone ring is a versatile handle for the introduction of various substituents through palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions are instrumental in creating diverse chemical libraries for drug discovery.

This reaction allows for the formation of a carbon-carbon bond between the chromone core and a variety of aryl or vinyl boronic acids or esters.

dot

Caption: Generalized workflow for the Suzuki-Miyaura coupling of 6-bromochromone derivatives.

-

To a degassed mixture of the 6-bromochromone derivative (1.0 eq), the corresponding boronic acid (1.2 eq), and a base such as K₂CO₃ (2.0 eq) in a suitable solvent system (e.g., toluene/ethanol/water), add a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq).

-

Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and dilute with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Biological Activities and Signaling Pathways

Derivatives of this compound have demonstrated a range of promising biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.

Table 2: Biological Activities of Chromone Derivatives

| Compound Class | Biological Activity | Target/Assay | Quantitative Data (IC₅₀/MIC) |

| Chromone Derivatives | Anti-inflammatory | Inhibition of LPS-induced NO, IL-1β, IL-6 production in RAW264.7 cells | - |

| 6-Bromochromone-based thiosemicarbazones | α-glucosidase inhibition | α-glucosidase enzyme assay | IC₅₀ values ranging from 6.40 ± 0.15 to 62.81 ± 0.79 μM |

| 6-Amino-2-styrylchromones | Anticancer | Human colon adenocarcinoma cells (HT-29) | Compound 9h showed comparable activity to 5-fluorouracil |

| Chromone-2-carboxamides | Anticancer | Triple-negative breast cancer cell line (MDA-MB-231) | GI₅₀ values of 14.8 and 17.1 μM for specific derivatives |

Anti-inflammatory Activity and the p38 MAPK Signaling Pathway

Certain chromone derivatives have been shown to exert their anti-inflammatory effects by inhibiting the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Specifically, a novel chromone derivative, DCO-6, was found to significantly reduce the lipopolysaccharide (LPS)-induced production of pro-inflammatory mediators such as nitric oxide (NO), IL-1β, and IL-6. The mechanism of action involves the impairment of intracellular reactive oxygen species (ROS) production, which in turn disrupts the formation of the TRAF6-ASK1 complex, a critical upstream event for p38 MAPK activation. This inhibition of the ROS-dependent TRAF6-ASK1-p38 pathway highlights a potential therapeutic strategy for inflammatory diseases.

dot

Caption: Inhibition of the p38 MAPK signaling pathway by a chromone derivative.

Experimental Workflows for Biological Evaluation

Workflow for In Vitro Anticancer Activity Screening

A systematic workflow is essential for evaluating the anticancer potential of newly synthesized derivatives of this compound.

dot

Caption: A generalized workflow for the in vitro screening of anticancer activity.

-

Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

-